methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core (7-azaindole scaffold) substituted with an amino group at the 4-position and a methyl ester at the 2-position. This structure positions it as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, receptor antagonists, and other bioactive molecules.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
UOCCCRIYIIXBIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2N1)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine is commonly used as a key intermediate for nucleophilic substitution reactions to introduce amino groups at the 4-position.
- Protection of sensitive groups (e.g., using SEMCl) is employed to facilitate selective reactions.
- Esterification or carboxylation at the 2-position is typically achieved via lithiation followed by electrophilic trapping with esters or acid derivatives.
Typical Reagents and Conditions
| Step | Reagents/Conditions | Purpose/Transformation |
|---|---|---|
| a) Protection | SEMCl, NaH, DMF, 0°C to room temp | Protect pyrrole nitrogen to prevent side reactions |
| b) Lithiation and Carboxylation | sec-BuLi, ethyl chloroformate, THF, −78°C | Introduce ester group at 2-position |
| c) Deprotection | TBAF, THF, room temp | Remove protecting groups |
| d) Amination | Amines, DIPEA, n-BuOH or NMP, microwave, 150–160°C | Substitute 4-chloro group with amino group |
| e) Hydrolysis/Amidation | NaOH, EtOH reflux; CDI, NH4OH | Convert esters to acids or amides |
Source: Synthetic routes adapted from comprehensive studies on 1H-pyrrolo[2,3-b]pyridine derivatives
Detailed Preparation Method
Protection of Pyrrole Nitrogen
- Procedure: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in DMF at 0°C, sodium hydride is added portionwise, followed by SEMCl (2-(trimethylsilyl)ethoxymethyl chloride).
- Outcome: Formation of SEM-protected intermediate with high yield (~84%).
- Notes: This step prevents unwanted reactions on the pyrrole nitrogen during subsequent lithiation and substitution steps.
Lithiation and Ester Formation
- Procedure: The protected intermediate is treated with sec-butyllithium at −78°C, followed by ethyl chloroformate to introduce the ester group at the 2-position.
- Outcome: Formation of methyl or ethyl ester derivatives at the 2-position.
- Notes: Low temperature is critical to control regioselectivity and avoid side reactions.
Deprotection
Amination at the 4-Position
- Procedure: The 4-chloro intermediate is reacted with ammonia or various amines in the presence of DIPEA (N,N-diisopropylethylamine) in n-butanol or NMP solvent under microwave irradiation at 150–160°C.
- Outcome: Substitution of chlorine with an amino group, yielding methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
- Notes: Microwave-assisted synthesis accelerates the reaction and improves yields.
Hydrolysis and Conversion to Amides (Optional)
- Procedure: Ester hydrolysis with aqueous NaOH in ethanol under reflux, followed by amidation using carbonyldiimidazole (CDI) and aqueous ammonia or amines.
- Outcome: Conversion to carboxylic acids or carboxamides for further derivatization.
Alternative Synthetic Approaches
- Suzuki Coupling and Boronation: Palladium-catalyzed cross-coupling reactions using boronic acids and halogenated pyrrolo[2,3-b]pyridine derivatives have been reported for functionalization at various positions, including the 4-position, followed by amination.
- Acylation Methods: Use of aluminum chloride catalyzed acylation with acetyl chloride or acetic anhydride to introduce acyl groups on the pyrrolo[2,3-b]pyridine ring, which can be further transformed into amino groups.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of N-H | SEMCl, NaH, DMF, 0°C | ~84 | Prevents side reactions during lithiation |
| 2 | Lithiation & Esterification | sec-BuLi, ethyl chloroformate, THF, −78°C | High | Introduces methyl ester at 2-position |
| 3 | Deprotection | TBAF, THF, RT | Quantitative | Removes SEM group |
| 4 | Amination | Ammonia/amine, DIPEA, n-BuOH, microwave, 150–160°C | Moderate to high | Substitutes 4-chloro with amino group |
| 5 | Hydrolysis/Amidation | NaOH, EtOH reflux; CDI, NH4OH | Variable | Converts ester to acid or amide |
Research Findings and Optimization Notes
- Microwave-assisted amination significantly reduces reaction time and improves substitution efficiency at the 4-position.
- Protection of the pyrrole nitrogen is essential for regioselective lithiation and to avoid polymerization or degradation.
- Use of carbonyldiimidazole (CDI) for amidation provides mild conditions compatible with sensitive functional groups.
- Alternative palladium-catalyzed cross-coupling methods enable diversification of substituents but require careful control of reaction conditions and catalysts.
- Reaction yields and purities depend heavily on solvent choice, temperature control, and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). This inhibition disrupts the FGFR signaling pathway, which is involved in cell proliferation, migration, and survival. By targeting FGFRs, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacological Comparisons
Substituent Effects on Bioactivity
- Halogenated Derivatives (Cl/Br): Chlorine at the 4- or 5-position (e.g., CAS 871583-23-2 and 952182-19-3) improves metabolic stability and receptor binding. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate demonstrated selective inhibition of Plasmodium falciparum Hsp90 (PfHsp90) with minimal cytotoxicity, unlike non-selective analogs like 17-AAG . Brominated analogs (e.g., 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, CAS 577711-94-5) are used in Suzuki coupling reactions to generate biaryl structures for drug discovery .
- Amino vs. Nitro groups are often reduced to amines in prodrug strategies .
Methyl and Ethyl Esters:
- Ethyl esters (e.g., CAS 91350-91-3) exhibit slightly higher lipophilicity than methyl esters, influencing blood-brain barrier penetration. This property is critical for central nervous system-targeting agents like dopamine D4 antagonists .
Biological Activity
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in cancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and detailing its potential applications in drug development.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core with a methyl group at the 4-position of the pyrrole ring and a carboxylate ester at the 2-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 178.20 g/mol. This unique structure contributes to its reactivity and biological properties, making it a valuable scaffold for drug design.
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs), which are critical in regulating cell growth and differentiation. By binding to FGFRs, this compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. Specifically, it has shown efficacy against FGFR1, FGFR2, and FGFR3, which are implicated in various malignancies .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been evaluated against several cancer cell lines, showing notable inhibition of cell proliferation and induction of apoptosis. For instance:
- Cell Lines Tested : H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer).
- Mechanism : Induction of apoptosis through modulation of signaling pathways associated with tumor growth.
The following table summarizes the observed IC50 values for various cancer cell lines:
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| H460 | 0.058 | Inhibition of proliferation |
| A549 | 0.035 | Induction of apoptosis |
| HT-29 | 0.021 | Significant growth inhibition |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Other Biological Activities
Beyond its anticancer properties, derivatives of this compound have been reported to exhibit a range of biological activities including:
- Anticonvulsant
- Anti-inflammatory
- Analgesic
- Antimicrobial
These diverse activities highlight the potential utility of this compound in treating various diseases beyond cancer .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their activities against FGFRs. Modifications to the chemical structure were shown to significantly impact binding affinity and biological efficacy.
- Clinical Trials : Some derivatives have progressed into early-phase clinical trials due to their promising preclinical results indicating safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
